molecular formula C17H17ClN4O3S B2878964 2-[(4-chlorophenyl)methyl]-6-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one CAS No. 1251637-55-4

2-[(4-chlorophenyl)methyl]-6-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one

Cat. No.: B2878964
CAS No.: 1251637-55-4
M. Wt: 392.86
InChI Key: QMHGMVFJKMOMAP-UHFFFAOYSA-N
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Description

2-[(4-chlorophenyl)methyl]-6-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a complex organic compound that belongs to the class of triazolopyridines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridine ring, a chlorobenzyl group, and a pyrrolidinylsulfonyl group

Preparation Methods

The synthesis of 2-[(4-chlorophenyl)methyl]-6-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by the cyclization of appropriate precursors under specific conditions. For example, the reaction of hydrazine derivatives with nitriles can lead to the formation of triazoles.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced through various methods, such as the reaction of triazole intermediates with pyridine derivatives.

    Attachment of the Chlorobenzyl Group: The chlorobenzyl group can be introduced through nucleophilic substitution reactions, where a suitable chlorobenzyl halide reacts with the triazolopyridine intermediate.

    Introduction of the Pyrrolidinylsulfonyl Group: The pyrrolidinylsulfonyl group can be attached through sulfonylation reactions, where a suitable sulfonyl chloride reacts with the triazolopyridine intermediate.

Industrial production methods may involve optimization of these steps to achieve higher yields and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

2-[(4-chlorophenyl)methyl]-6-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, where specific functional groups are oxidized to form new products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can be used to reduce specific functional groups within the compound. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific groups are replaced by other functional groups. Common reagents include halides and nucleophiles.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form new carbon-carbon bonds. Common reagents include palladium catalysts and boronic acids.

The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(4-chlorophenyl)methyl]-6-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets and its effects on cellular processes.

    Medicine: The compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

    Industry: The compound is used in various industrial applications, such as the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenyl)methyl]-6-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one involves its interactions with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-[(4-chlorophenyl)methyl]-6-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one can be compared with other similar compounds, such as:

    [1,2,4]triazolo[4,3-a]pyridines: These compounds share the triazolopyridine core structure but may differ in the substituents attached to the rings. The presence of different substituents can lead to variations in chemical reactivity and biological activity.

    Chlorobenzyl Derivatives: Compounds with chlorobenzyl groups may exhibit similar chemical reactivity but differ in their overall structure and properties.

    Pyrrolidinylsulfonyl Derivatives: Compounds with pyrrolidinylsulfonyl groups may have similar functional group reactivity but differ in their core structures and applications.

Properties

IUPAC Name

2-[(4-chlorophenyl)methyl]-6-pyrrolidin-1-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4O3S/c18-14-5-3-13(4-6-14)11-22-17(23)21-12-15(7-8-16(21)19-22)26(24,25)20-9-1-2-10-20/h3-8,12H,1-2,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMHGMVFJKMOMAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CN3C(=NN(C3=O)CC4=CC=C(C=C4)Cl)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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